molecular formula C19H26N4O2 B5641017 2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine

2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine

Cat. No. B5641017
M. Wt: 342.4 g/mol
InChI Key: JLDVHBFWRNIXOA-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that includes various pyrazolopyridine derivatives. These compounds have been studied for their molecular structures, synthesis methods, chemical and physical properties. While the exact compound might not be directly referenced in available literature, similar compounds provide insights into the synthesis, structure, and properties expected for this chemical.

Synthesis Analysis

Synthesis of pyrazolopyridine derivatives involves multi-step chemical processes, including nucleophilic aromatic substitution, hydrogenation, and iodination for specific intermediates as seen in the synthesis of related compounds (Fussell, Luan, Peach, & Scotney, 2012). The synthesis can involve regioselective reactions under ultrasound irradiation to yield desired products in high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis

The molecular structures of pyrazolopyridine derivatives are often characterized using X-ray crystallography, demonstrating the presence of specific conformational arrangements and intermolecular interactions. For instance, 1H-pyrazolo[3,4-b]pyridines show tautomeric forms and structural diversity depending on substituents at various positions, affecting their molecular geometry and interactions (Donaire-Arias et al., 2022).

Chemical Reactions and Properties

Pyrazolopyridines undergo various chemical reactions, including cycloadditions, that enable the synthesis of functionalized derivatives. These reactions are often influenced by the presence of substituents and the reactivity of the compound (Ravi et al., 2017).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermodynamic parameters, are crucial for understanding the stability and reactivity of pyrazolopyridine derivatives. Theoretical and experimental analyses provide insights into the compound's behavior in different conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolopyridine derivatives can be deduced from their molecular structure and the nature of substituents. Studies on related compounds show a range of reactivities towards nucleophilic attacks and the stability of different tautomeric forms (Gubaidullin et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Both pyrazoles and piperidines are found in a variety of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and antitumor agents .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities associated with pyrazoles and piperidines, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

(5-methyl-1-propylpyrazol-4-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-10-23-15(2)18(13-21-23)19(24)22-11-7-17(8-12-22)25-14-16-6-4-5-9-20-16/h4-6,9,13,17H,3,7-8,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDVHBFWRNIXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)OCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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